molecular formula C14H18N2OS B7593792 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B7593792
M. Wt: 262.37 g/mol
InChI Key: MDXTYFQOUDKODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system and a cyano group.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of enzymes, such as tyrosinase and topoisomerase, and the modulation of signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been found to possess antifungal and antibacterial activity against various strains of fungi and bacteria. Additionally, it has been shown to exhibit antioxidant activity and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile in lab experiments is its relatively simple synthesis method and good yield. It also possesses a range of biological activities, making it a versatile compound for studying various biological processes. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its precise biological targets and pathways.

Future Directions

There are several future directions for the study of 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize its fluorescence properties and evaluate its sensitivity and selectivity for different metal ions. Another area of interest is its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical and clinical settings.

Synthesis Methods

The synthesis of 2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction is carried out in acetonitrile at reflux temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(2-hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-14(2,17)9-18-13-11(8-15)7-10-5-3-4-6-12(10)16-13/h7,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXTYFQOUDKODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC1=C(C=C2CCCCC2=N1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxy-2-methylpropyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.